3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl
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Overview
Description
3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Introduction of the benzonitrile moiety: This step involves the coupling of the dioxaborolane intermediate with a suitable benzonitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Palladium catalysts and base conditions are typically employed for cross-coupling reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16;/h5-7H,16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGDEDRCDWEWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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